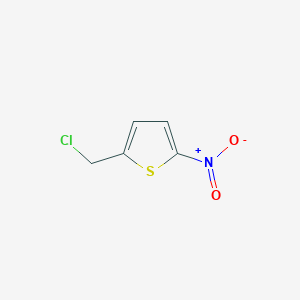![molecular formula C15H16N4O4S B1654073 N-[1-(2,3-dihidro-1,4-benzodioxin-6-ilsulfonil)azetidin-3-il]piridazin-3-amina CAS No. 2097935-55-0](/img/structure/B1654073.png)
N-[1-(2,3-dihidro-1,4-benzodioxin-6-ilsulfonil)azetidin-3-il]piridazin-3-amina
Descripción general
Descripción
3-Pyridazinamine, N-[1-[(2,3-dihydro-1,4-benzodioxin-6-yl)sulfonyl]-3-azetidinyl]-: is a complex organic compound that features a unique combination of functional groups, including a benzodioxine ring, a sulfonyl group, an azetidine ring, and a pyridazine ring
Aplicaciones Científicas De Investigación
3-Pyridazinamine, N-[1-[(2,3-dihydro-1,4-benzodioxin-6-yl)sulfonyl]-3-azetidinyl]-:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and mechanisms.
Industrial Applications: The compound may find use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
Target of Action
Some related compounds have shown to inhibit cholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in neural signal transmission and inflammation, respectively.
Mode of Action
It’s plausible that the compound interacts with its targets (potentially cholinesterases and lipoxygenase enzymes) by binding to their active sites, thereby inhibiting their function .
Biochemical Pathways
Inhibition of lipoxygenase could disrupt the synthesis of leukotrienes, molecules involved in inflammatory responses .
Result of Action
Based on the potential targets, it’s plausible that the compound could affect neural signaling and inflammatory responses .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridazinamine, N-[1-[(2,3-dihydro-1,4-benzodioxin-6-yl)sulfonyl]-3-azetidinyl]- typically involves multiple steps:
Formation of the Benzodioxine Ring: The benzodioxine ring can be synthesized through the reaction of catechol with ethylene glycol in the presence of an acid catalyst.
Sulfonylation: The benzodioxine ring is then sulfonylated using sulfonyl chloride in the presence of a base such as pyridine.
Azetidine Ring Formation: The azetidine ring can be formed by reacting an appropriate amine with a halogenated precursor under basic conditions.
Coupling with Pyridazine: Finally, the azetidine derivative is coupled with a pyridazine derivative under conditions that facilitate nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
3-Pyridazinamine, N-[1-[(2,3-dihydro-1,4-benzodioxin-6-yl)sulfonyl]-3-azetidinyl]-: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in the presence of appropriate catalysts.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Comparación Con Compuestos Similares
3-Pyridazinamine, N-[1-[(2,3-dihydro-1,4-benzodioxin-6-yl)sulfonyl]-3-azetidinyl]-: can be compared with other compounds that have similar functional groups or structures:
3-Pyridazinamine, N-[1-[(2,3-dihydro-1,4-benzodioxin-6-yl)sulfonyl]-3-azetidinyl]-: vs. : Both compounds share the benzodioxine and sulfonyl groups but differ in their additional functional groups.
3-Pyridazinamine, N-[1-[(2,3-dihydro-1,4-benzodioxin-6-yl)sulfonyl]-3-azetidinyl]-: vs. : These compounds have similar core structures but differ in their substituents, leading to different chemical and biological properties.
Propiedades
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)azetidin-3-yl]pyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4S/c20-24(21,12-3-4-13-14(8-12)23-7-6-22-13)19-9-11(10-19)17-15-2-1-5-16-18-15/h1-5,8,11H,6-7,9-10H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDUQYOSWOKEKCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)N3CC(C3)NC4=NN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601130888 | |
| Record name | 3-Pyridazinamine, N-[1-[(2,3-dihydro-1,4-benzodioxin-6-yl)sulfonyl]-3-azetidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601130888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2097935-55-0 | |
| Record name | 3-Pyridazinamine, N-[1-[(2,3-dihydro-1,4-benzodioxin-6-yl)sulfonyl]-3-azetidinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2097935-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridazinamine, N-[1-[(2,3-dihydro-1,4-benzodioxin-6-yl)sulfonyl]-3-azetidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601130888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![4-(Piperidin-1-yl)-3-[2-(trifluoromethoxy)benzenesulfonamido]benzamide](/img/structure/B1654005.png)
![2-methyl-N-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)phenyl]-1H-pyrrole-3-carboxamide](/img/structure/B1654007.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-[1-(oxane-4-carbonyl)azetidin-3-yl]methanesulfonamide](/img/structure/B1654008.png)
![Ethyl 2-[2-(3-chlorophenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B1654012.png)

